N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride
Overview
Description
N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C7H12Cl2N2S and a molecular weight of 227.15 g/mol . This compound is primarily utilized in the field of chemical synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride typically involves the reaction of cyclopropanamine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, including temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride include:
- N-(1,3-thiazol-2-ylmethyl)cyclopropanamine
- N-(1,3-thiazol-2-ylmethyl)cyclopropanamine hydrochloride
- N-(1,3-thiazol-2-ylmethyl)cyclopropanamine sulfate
Uniqueness
What sets this compound apart from similar compounds is its dihydrochloride form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in pharmaceutical research and industrial processes .
Properties
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)cyclopropanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c1-2-6(1)9-5-7-8-3-4-10-7;;/h3-4,6,9H,1-2,5H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVLKLOUHURPDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CS2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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